2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a benzodioxole ring system substituted with a bromine atom and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multi-step organic reactions. One common approach is to start with the bromination of 1,3-benzodioxole to introduce the bromine atom at the desired position. This is followed by the formation of the benzoxazine ring through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents in place of the bromine atom.
Scientific Research Applications
2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
- 1-[(6-bromo-2H-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride
Uniqueness
Compared to similar compounds, 2-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific substitution pattern and the presence of both benzodioxole and benzoxazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20BrNO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C19H20BrNO3/c1-3-19(4-2)13-7-5-6-8-15(13)21-18(24-19)12-9-16-17(10-14(12)20)23-11-22-16/h5-10,18,21H,3-4,11H2,1-2H3 |
InChI Key |
IZXZQTRKQMXUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC4=C(C=C3Br)OCO4)CC |
Origin of Product |
United States |
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